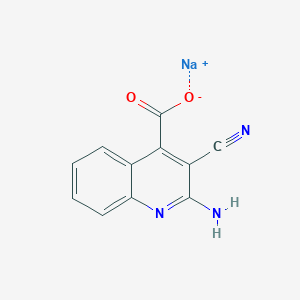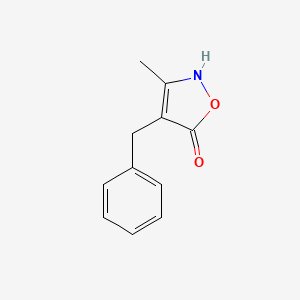![molecular formula C11H6BrN3O3 B12897853 [(7-Bromo-5-nitroquinolin-8-yl)oxy]acetonitrile CAS No. 88757-63-5](/img/structure/B12897853.png)
[(7-Bromo-5-nitroquinolin-8-yl)oxy]acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((7-Bromo-5-nitroquinolin-8-yl)oxy)acetonitrile is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-Bromo-5-nitroquinolin-8-yl)oxy)acetonitrile typically involves the reaction of 7-bromo-5-nitroquinoline with chloroacetonitrile in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction mechanism involves the nucleophilic substitution of the chloro group by the quinoline derivative, resulting in the formation of the acetonitrile compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2-((7-Bromo-5-nitroquinolin-8-yl)oxy)acetonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can undergo electrophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-((7-Amino-5-nitroquinolin-8-yl)oxy)acetonitrile.
Reduction: Formation of 2-((7-Bromo-5-aminoquinolin-8-yl)oxy)acetonitrile.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
2-((7-Bromo-5-nitroquinolin-8-yl)oxy)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-((7-Bromo-5-nitroquinolin-8-yl)oxy)acetonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in cellular processes, contributing to its biological activity.
相似化合物的比较
Similar Compounds
- 2-((7-Chloro-5-nitroquinolin-8-yl)oxy)acetonitrile
- 2-((7-Fluoro-5-nitroquinolin-8-yl)oxy)acetonitrile
- 2-((7-Iodo-5-nitroquinolin-8-yl)oxy)acetonitrile
Uniqueness
2-((7-Bromo-5-nitroquinolin-8-yl)oxy)acetonitrile is unique due to the presence of the bromo group, which can undergo specific chemical reactions that other halogenated derivatives may not
属性
CAS 编号 |
88757-63-5 |
|---|---|
分子式 |
C11H6BrN3O3 |
分子量 |
308.09 g/mol |
IUPAC 名称 |
2-(7-bromo-5-nitroquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C11H6BrN3O3/c12-8-6-9(15(16)17)7-2-1-4-14-10(7)11(8)18-5-3-13/h1-2,4,6H,5H2 |
InChI 键 |
VMIMPTOCNVVYEI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C(C=C2[N+](=O)[O-])Br)OCC#N)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(4-Chlorophenyl)-6-methoxyquinolin-4-yl]-2-(dihexylamino)ethanol](/img/structure/B12897772.png)

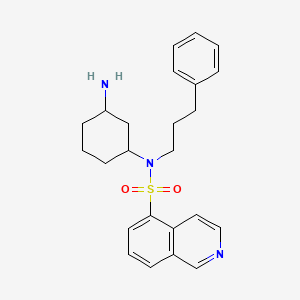
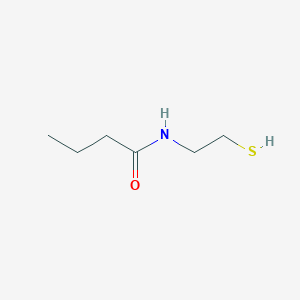

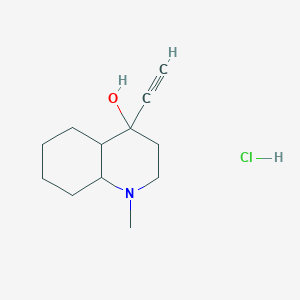

![4-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B12897811.png)
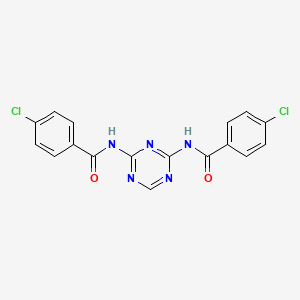
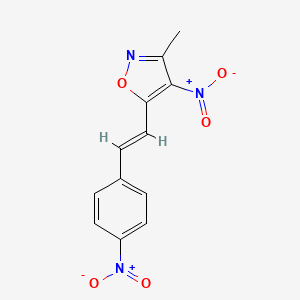
![N-(2,6-Dimethylphenyl)-5-(thiophen-2-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12897835.png)
